

Spectroscopic Data of Octapinol: A Technical Guide

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Compound of Interest

Compound Name: Octapinol

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Octapinol** (systematic name: 4-(2-propylpentyl)-1-piperidineethanol). Due to the limited availability of directly published experimental spectra for this specific compound, this document synthesizes data from analogous chemical structures and foundational spectroscopic principles to present a reliable predictive analysis. This guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of **Octapinol**. The document includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Chemical Structure

Octapinol is a substituted piperidine derivative with a branched alkyl chain and a primary alcohol functional group.

- Chemical Formula: $C_{15}H_{31}NO$
- Molecular Weight: 241.41 g/mol
- Systematic Name: 4-(2-propylpentyl)-1-piperidineethanol

- SMILES: CCCN(C(CC)CCC)C1CCN(CCO)CC1

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of **Octapinol**. These predictions are based on the analysis of its constituent chemical moieties: an N-substituted piperidine ring, a branched octane chain, and a primary ethanol group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Octapinol**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 3.60	t	2H	-CH ₂ -OH
~ 2.80 - 3.00	m	2H	Piperidine H ₂ (axial & equatorial) at C2, C6 (adjacent to N)
~ 2.50	t	2H	-N-CH ₂ -CH ₂ OH
~ 2.00 - 2.20	m	2H	Piperidine H ₂ (axial & equatorial) at C2, C6 (adjacent to N)
~ 1.60 - 1.80	m	3H	Piperidine H at C4, Piperidine H ₂ at C3, C5 (equatorial)
~ 1.10 - 1.40	m	11H	Alkyl chain -CH ₂ - and -CH- groups
~ 0.80 - 0.95	t	6H	2 x -CH ₃
~ 2.5 (broad)	s	1H	-OH

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Octapinol**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 60.5	CH ₂	-CH ₂ -OH
~ 58.0	CH ₂	-N-CH ₂ -CH ₂ OH
~ 54.0	CH ₂	Piperidine C2, C6
~ 40.0	CH	-CH- (branching point of alkyl chain)
~ 35.0	CH	Piperidine C4
~ 32.0 - 34.0	CH ₂	Alkyl chain -CH ₂ - groups
~ 30.0	CH ₂	Piperidine C3, C5
~ 23.0	CH ₂	Alkyl chain -CH ₂ - groups
~ 14.0	CH ₃	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Octapinol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3500 - 3200	Strong, Broad	O-H stretch (alcohol, hydrogen-bonded)[1]
3000 - 2850	Strong	C-H stretch (alkane CH ₃ and CH ₂)[2][3][4][5][6]
1470 - 1450	Medium	C-H bend (alkane CH ₂)[3]
1385 - 1370	Medium	C-H bend (alkane CH ₃)[2][3]
1250 - 1000	Medium	C-N stretch (tertiary amine)[7][8]
1300 - 1000	Strong	C-O stretch (primary alcohol)[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **Octapinol**

m/z Ratio	Predicted Fragment Ion	Notes
241	$[C_{15}H_{31}NO]^+$	Molecular ion (M^+). May be of low abundance or absent due to the branched nature of the alkyl chain. [9] [10] [11]
224	$[M - OH]^+$	Loss of a hydroxyl radical.
210	$[M - CH_2OH]^+$	Loss of a hydroxymethyl radical.
198	$[M - C_3H_7]^+$	Loss of a propyl radical, a common fragmentation for branched alkanes. [9] [10] [11] [12]
170	$[M - C_5H_{11}]^+$	Loss of a pentyl radical.
128	$[C_7H_{14}NO]^+$	Fragmentation yielding the piperidineethanol portion of the molecule.
114	$[C_6H_{12}NO]^+$	Alpha-cleavage adjacent to the nitrogen, with loss of the alkyl side chain.
98	$[C_6H_{12}N]^+$	Further fragmentation of the piperidine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Octapinol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or MeOD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.^[13]
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a single drop of liquid **Octapinol** onto the surface of a polished salt plate (e.g., NaCl or KBr).^{[14][15]}
 - Carefully place a second salt plate on top to create a thin capillary film of the liquid.^[15]

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Place the sample-containing plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

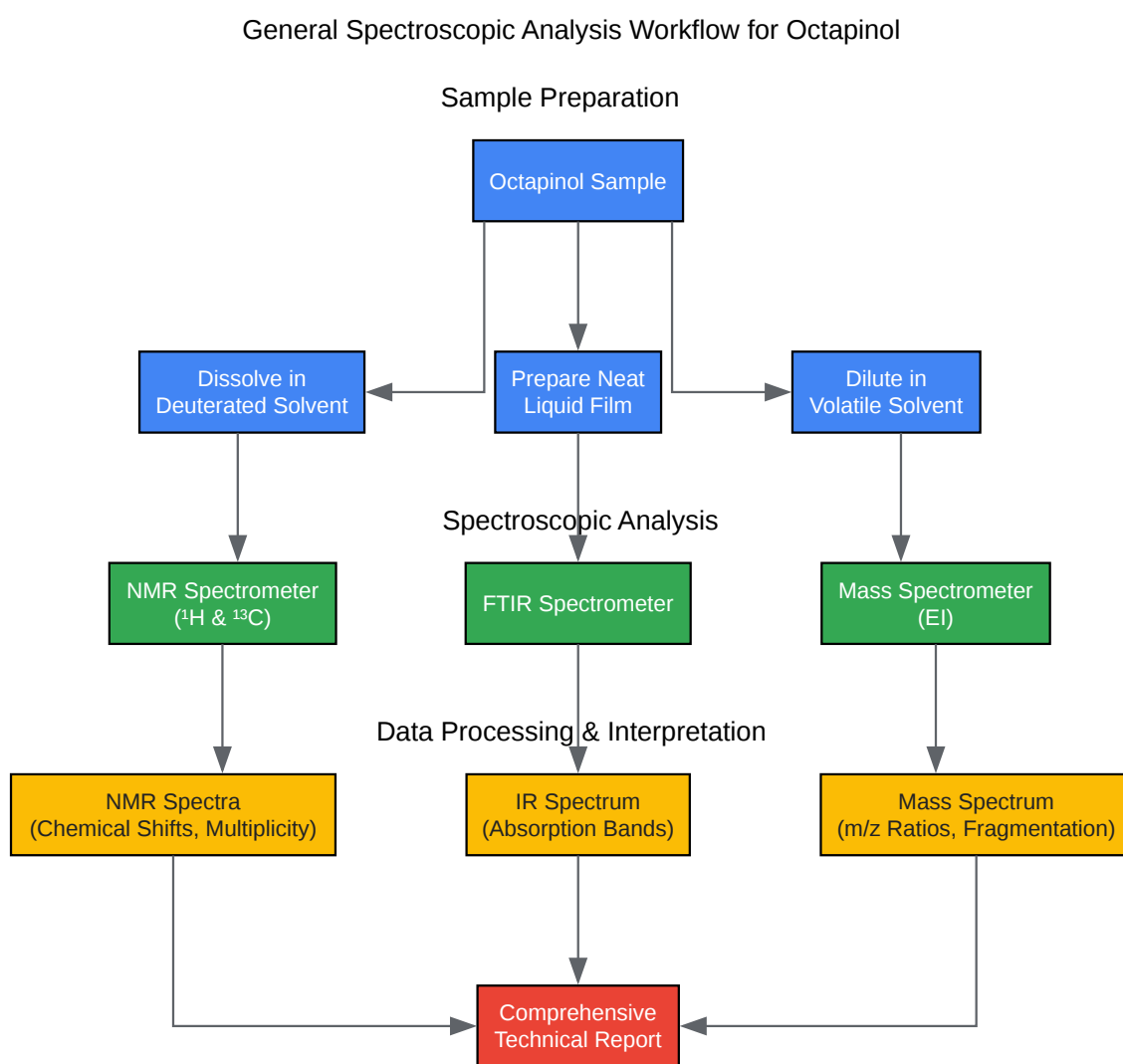
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **Octapinol** (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization (Electron Ionization - EI):
 - The sample is vaporized and enters the ion source.
 - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.[\[16\]](#)
[\[17\]](#)[\[18\]](#)[\[19\]](#)
 - This results in the ejection of an electron from the molecule, forming a molecular ion (M^+) and causing extensive fragmentation.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.

- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for obtaining the spectroscopic data described in this guide.



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Caption: General workflow for spectroscopic analysis of **Octapinol**.

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